molecular formula C14H14ClN3S B2368780 6-methyl-N-(m-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride CAS No. 1216580-26-5

6-methyl-N-(m-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride

Cat. No.: B2368780
CAS No.: 1216580-26-5
M. Wt: 291.8
InChI Key: CVVXPYPUBJZIDP-UHFFFAOYSA-N
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Description

6-Methyl-N-(m-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride is a thienopyrimidine derivative characterized by a methyl group at the 6-position of the thieno[2,3-d]pyrimidine core and an m-tolyl (3-methylphenyl) substituent at the 4-amine position, with a hydrochloride salt enhancing solubility. Thienopyrimidines are heterocyclic compounds of significant pharmacological interest due to their structural similarity to purines, enabling interactions with enzymes and receptors involved in cellular signaling .

Synthesis Overview:
The compound is synthesized via a two-step process:

Chlorination: Starting from methyl 2-aminothiophene-3-carboxylate, reaction with urea forms thieno[2,3-d]pyrimidine-2,4-diol. Subsequent treatment with POCl₃ yields 2,4-dichlorothieno[2,3-d]pyrimidine .

Amine Substitution: The 4-chloro intermediate reacts with m-toluidine (3-methylaniline) under reflux conditions, followed by hydrochloride salt formation .

Key spectral data (IR, NMR) align with thienopyrimidine scaffolds, featuring N–H stretches (3289–3340 cm⁻¹), aromatic C–H vibrations (~3110 cm⁻¹), and characteristic δH 7.55–8.1 ppm in ¹H-NMR for aromatic protons .

Properties

IUPAC Name

6-methyl-N-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S.ClH/c1-9-4-3-5-11(6-9)17-13-12-7-10(2)18-14(12)16-8-15-13;/h3-8H,1-2H3,(H,15,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVXPYPUBJZIDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C=C(SC3=NC=N2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(m-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride typically involves the cyclization of 3-amino-thiophene-2-carboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[2,3-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(m-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound lies in its anticancer properties. Research has shown that thieno[2,3-d]pyrimidine derivatives exhibit dual inhibition of tubulin polymerization and epidermal growth factor receptor (EGFR) kinase activity. For instance, a related compound demonstrated an IC50 value of 0.71 μM for tubulin assembly inhibition and 30 nM for EGFR activity, indicating potent antiproliferative effects against various cancer cell lines, including non-small cell lung cancer (NSCLC) cells .

Table 1: Antiproliferative Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundCell LineIC50 (μM)Mechanism
6gA549 (EGFR-wt)0.71Tubulin polymerization inhibition
6gA549 (EGFR-wt)30EGFR kinase inhibition

Antimicrobial Properties

Thieno[2,3-d]pyrimidine derivatives have also been evaluated for their antimicrobial activities. In particular, studies suggest that modifications to the thieno[2,3-d]pyrimidine core can enhance activity against various bacterial strains. For example, certain derivatives demonstrated significant minimum inhibitory concentration (MIC) values against pathogens such as Klebsiella pneumoniae and Escherichia coli, showcasing their potential as antimicrobial agents .

Antiplasmodial Activity

Research into antiplasmodial compounds has identified thieno[2,3-d]pyrimidines as promising candidates for malaria treatment. A specific derivative showed improved activity against Plasmodium falciparum, the causative agent of malaria, indicating that modifications to the thieno[2,3-d]pyrimidine structure can lead to enhanced efficacy in combating malaria .

Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) is crucial for optimizing the biological activity of thieno[2,3-d]pyrimidine derivatives. Studies have indicated that specific substitutions on the thieno ring can significantly affect the pharmacological profile of these compounds. For instance, the introduction of different alkyl or aryl groups has been correlated with variations in potency against cancer cell lines and microbial strains .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between thieno[2,3-d]pyrimidines and their biological targets. These studies provide insights into how structural modifications can influence binding affinity and specificity towards targets such as tubulin and EGFR, aiding in the rational design of more effective derivatives .

Mechanism of Action

The mechanism of action of 6-methyl-N-(m-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Substituent Variations at the 6-Position

Compound Name 6-Position Substituent 4-Amine Substituent Key Properties/Activity Reference
6-Methyl-N-(m-tolyl)thieno[2,3-d]pyrimidin-4-amine HCl Methyl 3-Methylphenyl Enhanced solubility (HCl salt); potential kinase inhibition inferred from analogs
6-Bromo-N-arylthieno[2,3-d]pyrimidin-4-amine derivatives Bromo Varied aryl groups High synthetic yield (70–85%); bromine enables further functionalization via cross-coupling
6-Ethynyl-N-(3-chloro-4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine Ethynyl 3-Chloro-4-fluorophenyl Tunable covalent modifiers; Sonogashira coupling used for ethynyl introduction

Key Insights :

  • Methyl vs. Bromo : Methyl at C6 enhances metabolic stability compared to bromo analogs, which are more reactive but serve as intermediates for further derivatization .
  • Ethynyl Groups : Ethynyl substituents (C6) enable covalent binding to target proteins, as seen in kinase inhibitors, but may reduce solubility compared to methyl .

Variations in the 4-Amine Aryl Group

Compound Name 4-Amine Substituent Activity Profile Reference
6-Methyl-N-(4-(methylsulfonyl)phenyl)thieno[2,3-d]pyrimidin-4-amine (Compound 15) 4-(Methylsulfonyl)phenyl Potent PI5P4Kγ inhibitor (IC₅₀ < 50 nM); improved brain penetration
N-(3-Chloro-4-fluorophenyl)-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine (6a) 3-Chloro-4-fluorophenyl Antimicrobial activity (MIC: 2–8 µg/mL against S. aureus)
7-(Phenylsulfonyl)-N-(phenyl)tetrahydropyrido-thieno[2,3-d]pyrimidin-4-amine Phenylsulfonyl + tricyclic core Broad-spectrum antimicrobial (Gram-positive and fungal pathogens)

Key Insights :

  • Polar Groups (e.g., Methylsulfonyl) : Enhance target binding affinity (e.g., PI5P4Kγ inhibition) but may limit blood-brain barrier penetration unless optimized .
  • Halogenated Aryl Groups (e.g., 3-Cl-4-F) : Improve lipophilicity and antimicrobial potency but increase toxicity risks .

Physicochemical and Pharmacokinetic Properties

Property 6-Methyl-N-(m-tolyl)thieno[2,3-d]pyrimidin-4-amine HCl 6-Ethynyl Analogs 4-Methylsulfonylphenyl Analog
Solubility High (HCl salt) Low (neutral, lipophilic) Moderate (polar sulfonyl group)
LogP ~2.5 (estimated) ~3.8 ~2.0
Synthetic Yield 65–75% 50–60% 70–80%

Key Insights :

  • The hydrochloride salt of the target compound improves aqueous solubility, critical for oral bioavailability.
  • Ethynyl analogs exhibit higher lipophilicity, favoring tissue penetration but requiring formulation optimization .

Biological Activity

Introduction

6-Methyl-N-(m-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the thieno[2,3-d]pyrimidine family, which is known for various biological activities. Its chemical structure can be represented as follows:

  • Molecular Formula : C13H12N4S
  • Molecular Weight : 256.33 g/mol

The presence of the thieno and pyrimidine rings contributes to its biological properties.

Cytotoxicity and Antiproliferative Effects

Research has demonstrated that thieno[2,3-d]pyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a study highlighted the antiproliferative activity of related compounds against human breast cancer cell lines (MCF-7 and MDA-MB-231). The IC50 values for these compounds ranged from 9.1 nM to 28.0 nM, indicating potent activity against these cell lines .

Table 1: Cytotoxicity Data of Thieno[2,3-d]pyrimidine Derivatives

CompoundCell LineIC50 (nM)Selectivity Index
Compound AMCF-79.119.3
Compound BMDA-MB-23128.03.7
Compound CHT-293.0Not reported

The cytotoxic effects of thieno[2,3-d]pyrimidines are attributed to their ability to inhibit critical enzymes involved in cancer cell proliferation. Notably, they have been shown to inhibit thymidylate synthase and epidermal growth factor receptor tyrosine kinase (EGFR-TK), both of which are crucial in tumor growth and survival .

Antimicrobial Activity

Beyond anticancer properties, thieno[2,3-d]pyrimidine derivatives have demonstrated significant antimicrobial activity. A study assessed their efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria as well as mycobacterial strains like Mycobacterium tuberculosis. The compounds exhibited minimum inhibitory concentrations (MICs) that were promising for further development as antimicrobial agents .

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli16
Compound BS. aureus8
Compound CM. tuberculosis32

Case Study 1: Antitumor Activity in Vivo

A study investigated the in vivo antitumor activity of a closely related thieno[2,3-d]pyrimidine compound in a human fibrosarcoma model (HT1080). The compound showed a significant reduction in tumor size compared to controls, establishing its potential as an antitumor agent .

Case Study 2: Structure–Activity Relationship (SAR)

Research on the structure–activity relationship of thieno[2,3-d]pyrimidines revealed that modifications at specific positions on the ring system significantly impact their biological activity. For example, substituents at the nitrogen positions were found to enhance cytotoxic potency against cancer cells while maintaining low toxicity to normal cells .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 6-methyl-N-(m-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride, and how are reaction conditions optimized?

  • Answer: The synthesis typically involves multi-step reactions, including reductive amination to introduce the arylaminomethyl group and subsequent cyclization. Key steps include:

  • Reductive amination: Use sodium cyanoborohydride (NaBH3CN) under pH 6.0 in dry methanol to couple aldehyde intermediates with aromatic amines .
  • Cyclization: Employ phosphorus oxychloride (POCl3) or Dess-Martin periodinane for efficient oxidation steps (yields up to 91% reported in analogous syntheses) .
  • Optimization: Control temperature (e.g., 368–371 K for cyclization), solvent choice (e.g., DMF for solubility), and inert atmospheres (argon) to prevent side reactions .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR verify substituent positions and aromatic proton environments. For example, methyl groups at position 6 show distinct singlets (~δ 2.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks matching calculated values) .
  • X-ray Diffraction (XRD): Resolves crystallographic details, particularly for resolving tautomeric forms in thienopyrimidine cores .
  • HPLC: Monitors purity (>95% recommended for biological assays) using reverse-phase columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods enhance the design and synthesis of this compound?

  • Answer:

  • Reaction Path Prediction: Quantum chemical calculations (e.g., DFT) model transition states to prioritize viable synthetic routes .
  • Molecular Docking: Predict binding affinities to biological targets (e.g., dihydrofolate reductase) and guide structural modifications for activity optimization .
  • Machine Learning: Analyze historical reaction data to predict optimal solvent/catalyst combinations (e.g., triethylamine in DMF for amidation) .

Q. How do structural modifications (e.g., substituent variation) impact biological activity, and how can contradictions in activity data be resolved?

  • Answer:

  • Structure-Activity Relationship (SAR):
  • Electron-withdrawing groups (e.g., Cl) : Enhance enzyme inhibition (e.g., IC50 reductions in dihydrofolate reductase assays) .
  • Methoxy groups : Improve solubility but may reduce membrane permeability .
  • Data Contradictions:
  • In vitro vs. in vivo discrepancies : Use pharmacokinetic profiling (e.g., microsomal stability assays) to assess metabolic liabilities .
  • Assay Variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) and validate with orthogonal methods (e.g., SPR for binding affinity) .

Q. What experimental design strategies are recommended for optimizing synthetic yields and reproducibility?

  • Answer:

  • Factorial Design: Screen variables (temperature, solvent ratio, catalyst loading) using a 2k factorial approach to identify critical parameters .
  • Response Surface Methodology (RSM): Model interactions between variables (e.g., POCl3 concentration vs. reaction time) to maximize yield .
  • Quality-by-Design (QbD): Define critical quality attributes (e.g., purity, crystallinity) and establish design space for regulatory compliance .

Methodological Considerations

Q. How can researchers assess the compound’s stability under physiological conditions?

  • Answer:

  • pH Stability Studies: Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC at 37°C. Thienopyrimidines typically degrade in acidic conditions due to ring-opening .
  • Oxidative Stress Tests: Use hydrogen peroxide (H2O2) to simulate ROS exposure and identify susceptible functional groups (e.g., thioethers) .
  • Light Sensitivity: Conduct ICH-compliant photostability tests (e.g., 1.2 million lux-hours) to guide storage conditions .

Q. What strategies are effective for resolving low solubility in aqueous media?

  • Answer:

  • Salt Formation: Hydrochloride salts (as in the target compound) improve water solubility via ion-dipole interactions .
  • Co-solvent Systems: Use DMSO/PBS mixtures (≤10% DMSO) for in vitro assays .
  • Nanoformulation: Encapsulate in PEGylated liposomes to enhance bioavailability (reported for similar thienopyrimidines) .

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